molecular formula C22H26FN3O5S B2877371 N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide CAS No. 898415-10-6

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide

Cat. No.: B2877371
CAS No.: 898415-10-6
M. Wt: 463.52
InChI Key: LIYQHCZKETZBFP-UHFFFAOYSA-N
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Description

This compound features a piperidin-2-yl core substituted at the 1-position with a 4-fluorobenzenesulfonyl group. An ethyl chain extends from the piperidine’s 2-position, terminating in an ethanediamide (oxamide) linker. The oxamide’s distal nitrogen connects to a 4-methoxyphenyl group. Its design may aim to balance lipophilicity (via fluorophenyl and methoxyphenyl groups) with polarity (sulfonyl and oxamide linkers) for optimized pharmacokinetics .

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5S/c1-31-19-9-7-17(8-10-19)25-22(28)21(27)24-14-13-18-4-2-3-15-26(18)32(29,30)20-11-5-16(23)6-12-20/h5-12,18H,2-4,13-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYQHCZKETZBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized and functionalized with a 4-fluorophenylsulfonyl group. This step may involve nucleophilic substitution reactions.

    Oxalamide Formation: The oxalamide moiety is introduced through a coupling reaction between the piperidine intermediate and an appropriate oxalyl chloride derivative.

    Final Coupling: The final product is obtained by coupling the intermediate with a 4-methoxyphenyl group under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: It may serve as a tool compound for studying the pharmacokinetics and pharmacodynamics of related molecules.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Features

Compound Name / ID Core Structure Key Substituents Linker Type Notable Features
Target Compound Piperidin-2-yl 1-(4-Fluorobenzenesulfonyl), N'-(4-methoxyphenyl) Ethanediamide Sulfonyl group enhances polarity; 4-methoxyphenyl improves π-π interactions
W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) Piperidinylidene 4-Nitrophenylethyl, 4-chlorophenylsulfonamide Sulfonamide Nitro and chloro groups increase electron-withdrawing effects; shorter linker
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide Piperazine 4-Methylbenzoyl, 4-methoxyphenyl Ethanediamide Piperazine core may alter receptor binding; benzoyl adds rigidity
4-Methoxybutyrylfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide) Piperidin-4-yl 2-Phenylethyl, 4-methoxyphenyl Butanamide Fentanyl analog; 4-piperidinyl position and butanamide linker influence potency
para-Methylfentanyl (N-(4-methylphenyl)-N-(1-phenethylpiperidin-4-yl)propionamide) Piperidin-4-yl Phenethyl, 4-methylphenyl Propionamide Shorter linker than ethanediamide; methylphenyl enhances lipophilicity

Pharmacological and Physicochemical Insights

  • Receptor Binding: The target compound’s 2-piperidinyl substitution contrasts with 4-piperidinyl in fentanyl analogs (e.g., 4-Methoxybutyrylfentanyl), which are known for μ-opioid receptor affinity. Positional differences may alter receptor interaction profiles .
  • The 4-methoxyphenyl group balances solubility (via methoxy) with aromatic interactions, contrasting with nitro (W-18) or methyl (para-Methylfentanyl) substituents .
  • Metabolic Stability :

    • Sulfonyl groups are resistant to oxidative metabolism compared to esters or amides, suggesting longer half-life than compounds like 4-Methoxybutyrylfentanyl .
    • Piperidine vs. piperazine cores (e.g., ) may influence susceptibility to cytochrome P450 enzymes .

Research Findings and Inferences

  • Synthetic Accessibility : The target compound’s ethanediamide linker and sulfonyl group may require multi-step synthesis, similar to astemizole derivatives (), but with fewer stereochemical challenges than benzimidazole-containing drugs .
  • Structure-Activity Relationship (SAR) :
    • Substitution at piperidine’s 1-position (sulfonyl) may reduce off-target effects compared to 4-position modifications in fentanyl analogs.
    • The oxamide linker’s length and polarity could mitigate cardiotoxicity risks associated with rigid, lipophilic linkers in other compounds .

Biological Activity

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide is a complex organic compound with a unique structural configuration that suggests significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several notable structural elements:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, which is a common motif in many pharmaceuticals.
  • 4-Fluorobenzenesulfonyl Group : This sulfonyl group enhances the compound's reactivity and potential for biological interaction.
  • Ethanediamide Backbone : This structure may contribute to the compound's ability to interact with biological targets.

Table 1: Structural Features and Potential Biological Activities

ComponentStructural FeaturePotential Activity
PiperidineBasic nitrogen-containing structureAnalgesic properties
4-FluorobenzenesulfonylSulfonamide groupAntimicrobial and anti-inflammatory activity
EthanediamideAmide functional groupPossible modulation of enzyme activity

Anti-Inflammatory Properties

Preliminary studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro experiments have demonstrated its ability to inhibit nitric oxide production in RAW264.7 macrophage cells stimulated by lipopolysaccharides, suggesting a mechanism that may involve the modulation of inflammatory pathways.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The binding of the compound to these targets can lead to modulation of their activity, resulting in various biological responses. For instance, the sulfonamide moiety is known for its ability to inhibit certain enzymes involved in inflammatory processes .

Case Studies

  • Inhibition of Nitric Oxide Production :
    • Study Design : RAW264.7 cells were treated with varying concentrations of the compound alongside lipopolysaccharides.
    • Findings : Significant reduction in nitric oxide levels was observed at higher concentrations, indicating potential use as an anti-inflammatory agent.
  • Antimicrobial Activity :
    • Study Design : The compound was tested against various bacterial strains to assess its antimicrobial efficacy.
    • Findings : Results showed promising antibacterial effects, particularly against Gram-positive bacteria, suggesting a broader application in antimicrobial therapies .

Pharmacological Implications

The unique combination of functional groups in this compound positions it as a candidate for further pharmacological exploration. Its potential applications include:

  • Analgesics : Due to the piperidine structure, it may exhibit pain-relieving properties.
  • Anti-inflammatory Agents : The ability to modulate inflammatory responses opens avenues for treating conditions like arthritis or other inflammatory diseases.
  • Antimicrobials : The antimicrobial properties could be leveraged in developing new antibiotics.

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